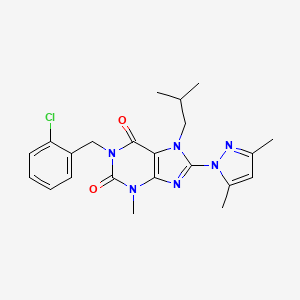

1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This purine-dione derivative features a complex substitution pattern that modulates its physicochemical and biological properties. The core purine-2,6-dione scaffold is substituted at the 1-position with a 2-chlorobenzyl group, at the 8-position with a 3,5-dimethylpyrazole moiety, at the 7-position with an isobutyl chain, and at the 3-position with a methyl group. These substitutions influence lipophilicity, steric bulk, and electronic interactions, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator. Structural elucidation of such compounds often employs X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O2/c1-13(2)11-27-18-19(24-21(27)29-15(4)10-14(3)25-29)26(5)22(31)28(20(18)30)12-16-8-6-7-9-17(16)23/h6-10,13H,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXBTVZGLXXCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule belonging to the purine derivatives class. Its complex structure comprises various functional groups that suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.8 g/mol. The presence of the chlorobenzyl and pyrazolyl groups indicates its potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₆O₂ |

| Molecular Weight | 398.8 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1014074-85-1 |

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleotides due to the purine core structure. This allows it to interfere with essential biological processes such as DNA replication and protein synthesis. The chlorobenzyl and pyrazolyl substituents may enhance its binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Anticancer Activity

Studies have shown that purine derivatives can exhibit anticancer properties by inhibiting cancer cell proliferation. The compound's structural features may enhance its efficacy against specific cancer types by targeting key enzymes involved in cell cycle regulation.

2. Anti-inflammatory Properties

Compounds similar to this one have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that the compound may also possess potential in treating inflammatory diseases.

3. Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives have been documented, indicating that this compound may help in neutralizing free radicals and protecting cellular integrity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of This compound :

Study 1: Anticancer Efficacy

A study on pyrazole derivatives indicated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The combination of these pyrazoles with established chemotherapeutics like doxorubicin resulted in enhanced anticancer effects through synergistic mechanisms .

Study 2: Anti-inflammatory Effects

Research has highlighted that certain pyrazole derivatives can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting their potential as anti-inflammatory agents .

Study 3: Antioxidant Activity

In vitro studies have demonstrated that related pyrazole compounds exhibit significant antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that purine derivatives can exhibit anticancer properties. Studies have shown that compounds similar to the one can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms . The specific structure of this compound may enhance its efficacy against certain cancer types.

- Antimicrobial Properties : The incorporation of the pyrazole ring has been linked to antimicrobial activity. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess comparable properties .

- Anti-inflammatory Effects : There is evidence that pyrazole derivatives can modulate inflammatory pathways. Compounds with similar structures have been investigated for their ability to reduce inflammation in models of chronic diseases .

Pharmacological Insights

- Mechanism of Action : The mechanism through which this compound exerts its effects is likely related to its ability to interact with specific biological targets such as enzymes involved in nucleotide metabolism or signaling pathways .

- Bioavailability and Metabolism : Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds suggest that modifications in the structure can significantly impact absorption and metabolism, which are critical for therapeutic efficacy .

Agricultural Applications

- Plant Growth Regulators : Some purine derivatives have been explored as growth regulators in agriculture. Their ability to influence plant growth processes could be harnessed for enhancing crop yield and resistance to stressors .

- Pesticidal Activity : The antimicrobial properties of this compound may extend to pest control, offering a potential avenue for developing environmentally friendly pesticides that target specific pests without harming beneficial organisms .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated a series of purine derivatives for anticancer activity. The results indicated that modifications similar to those found in 1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione led to enhanced activity against breast cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial agents, researchers synthesized various pyrazole-containing compounds and tested their efficacy against resistant bacterial strains. The findings suggested that compounds with structural similarities to the target compound exhibited significant antibacterial properties, providing a basis for further exploration in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The closest structural analog identified in the literature is 7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (). Key differences and similarities are summarized below:

Implications of Structural Differences

The fluorine atom in the analog increases polarity, which may favor solubility in polar solvents .

Steric and Electronic Effects :

- The 2-chloro-6-fluorobenzyl group in the analog introduces steric hindrance and electronic effects (e.g., dipole interactions) that could alter binding affinity in biological targets.

- The absence of fluorine in the target compound may reduce electronegativity at the benzyl position, impacting hydrogen-bonding interactions .

Molecular Weight and Drug-Likeness :

- The target compound’s higher molecular weight (445.0 vs. 402.8 g/mol) may affect pharmacokinetic properties, such as absorption and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.